molecular formula C15H23NO B13536902 n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine

n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine

Cat. No.: B13536902
M. Wt: 233.35 g/mol
InChI Key: MQSHUEQRTOYLPP-UHFFFAOYSA-N
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Description

n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a dihydrobenzofuran moiety attached to an ethyl chain, which is further connected to a methylbutan-1-amine group. Benzofurans are known for their diverse biological activities and are often used as building blocks in drug synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Dihydrobenzofuran Ring: The initial step involves the synthesis of the dihydrobenzofuran ring. This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Attachment of the Ethyl Chain: The next step involves the alkylation of the dihydrobenzofuran ring with an ethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Introduction of the Methylbutan-1-amine Group: The final step involves the reductive amination of the intermediate product with 2-methylbutan-1-amine using a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the dihydrobenzofuran ring or the amine group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl chain, where halides or other nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce fully reduced amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, benzofuran derivatives are known to interact with neurotransmitter transporters, influencing the levels of neurotransmitters in the brain and affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine: This compound shares a similar benzofuran core but differs in the alkyl chain and amine group.

    Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Another benzofuran derivative with different functional groups attached to the core structure.

Uniqueness

n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-methylbutan-1-amine

InChI

InChI=1S/C15H23NO/c1-4-11(2)10-16-12(3)13-5-6-15-14(9-13)7-8-17-15/h5-6,9,11-12,16H,4,7-8,10H2,1-3H3

InChI Key

MQSHUEQRTOYLPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(C)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

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